

Pan-mutant BRAF inhibitor Claturafenib preclinical data

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Compound of Interest					
Compound Name:	Claturafenib				
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An In-depth Technical Guide to the Preclinical Data of **Claturafenib**, a Pan-Mutant BRAF Inhibitor

For Researchers, Scientists, and Drug Development Professionals

Introduction

Claturafenib (formerly PF-07799933 or ARRY-440) is a novel, orally active, and brain-penetrant pan-mutant BRAF inhibitor.[1][2] It has demonstrated significant preclinical antitumor activity against a broad range of BRAF mutations, including both V600 and non-V600 variants, which are implicated in various cancers.[2][3] This technical guide provides a comprehensive overview of the preclinical data for Claturafenib, focusing on its in vitro and in vivo efficacy, mechanism of action, and the experimental protocols used to generate these findings.

Core Preclinical Data In Vitro Efficacy: Inhibition of pERK

Claturafenib has been shown to be a potent inhibitor of the MAPK pathway, as measured by the inhibition of phosphorylated ERK (pERK). Its activity spans across different classes of BRAF mutations, demonstrating its "pan-mutant" inhibitory profile.

Table 1: Claturafenib IC50 Values for pERK Inhibition in Various BRAF Mutant Cell Lines



BRAF Mutation Class	IC50 Range (nM)	Specific Cell Line Examples
Class I (V600 monomers)	0.7 - 7	HT29 (1.6 nM)
Class II (dimers)	10 - 14	-
Class III (dimers)	0.8 - 7.8	-
Indel mutants	113 - 179	-
Acquired Resistance (BRAF p61 splice variant)	59	-
Acquired Resistance (NRAS Q61K)	16	-
BRAF Wild-Type	≥9,800	-

Data sourced from multiple preclinical studies.[1][2][4]

In Vivo Efficacy: Xenograft Models

Claturafenib has demonstrated significant tumor growth inhibition and regression in various patient-derived xenograft (PDX) and cell line-derived xenograft models.

Table 2: In Vivo Efficacy of Claturafenib in Murine Xenograft Models



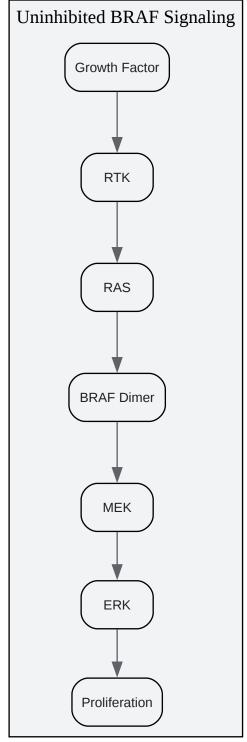
Model	Cancer Type	BRAF Mutation	Dosing Regimen	Outcome
CTG-1441 PDX	Not Specified	Not Specified	30 mg/kg, p.o., once daily	Tumor Regression
CTG-0362 PDX	Not Specified	Not Specified	30 mg/kg, p.o., once daily	Tumor Regression
BxPC-3	Pancreatic Cancer	Not Specified	30 mg/kg, p.o., once daily	Tumor Regression
MEL21514 PDX	Melanoma	BRAFV600E + p61 splice variant	Not Specified	Antitumor Activity

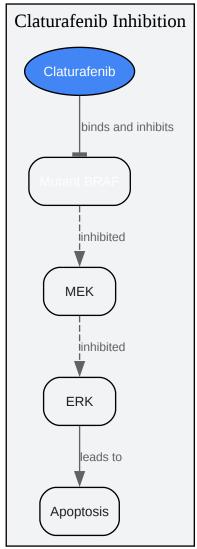
Data from in vivo studies in female Foxn1nu mice.[1][5]

Mechanism of Action

Claturafenib is an orthosteric and selective inhibitor that targets the BRAF kinase.[2] A key aspect of its mechanism is the ability to disrupt mutant BRAF dimers, a common mechanism of resistance to first-generation BRAF inhibitors.[5][6] Importantly, **Claturafenib** spares the signaling in BRAF wild-type cells, which is anticipated to result in a more favorable safety profile by avoiding the paradoxical activation of the MAPK pathway seen with some other BRAF inhibitors.[2]

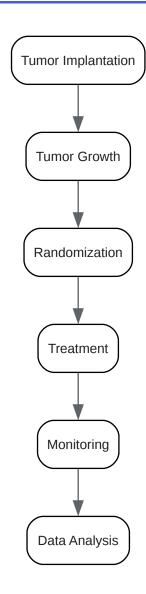












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